21-epi-Serratenediol 3-acetate; 21beta-Hydroxyserrat-14-en-3beta-yl acetate
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Overview
Description
21-epi-Serratenediol 3-acetate; 21beta-Hydroxyserrat-14-en-3beta-yl acetate: is a neutral triterpene compound isolated from the bark of Sitka spruce (Picea sitchensis). It belongs to the class of triterpenoids, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-epi-Serratenediol 3-acetate involves multiple steps, starting from the extraction of the natural triterpene from Sitka spruce bark. The compound is then subjected to acetylation to form the acetate derivative. The reaction conditions typically involve the use of acetic anhydride and a catalyst such as pyridine .
Industrial Production Methods: The scalability of these methods would depend on the availability of raw materials and the efficiency of the extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 21-epi-Serratenediol 3-acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 21-epi-Serratenediol 3-acetate .
Scientific Research Applications
Chemistry: 21-epi-Serratenediol 3-acetate is used as a reference compound in the study of triterpenoids and their chemical properties. It serves as a model compound for understanding the reactivity and transformation of triterpenes .
Biology: In biological research, 21-epi-Serratenediol 3-acetate is studied for its potential anti-inflammatory and anticancer properties. It has shown inhibitory effects on certain cancer cell lines and may be valuable in cancer chemoprevention .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the context of its anticancer and anti-inflammatory activities. It may serve as a lead compound for the development of new drugs .
Mechanism of Action
The mechanism of action of 21-epi-Serratenediol 3-acetate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of certain signaling pathways involved in cancer cell proliferation and inflammation. The compound may exert its effects by modulating the expression of key proteins and enzymes involved in these pathways .
Comparison with Similar Compounds
Serratenediol: Another triterpene with similar biological activities.
3beta-Methoxyserrat-14-en-21beta-ol: A triterpenoid with potent anticancer properties.
3alpha-Methoxyserrat-14-en-21beta-ol: Another triterpenoid with similar chemical structure and biological activities.
Uniqueness: 21-epi-Serratenediol 3-acetate is unique due to its specific acetylation at the 3-position, which may confer distinct biological activities compared to other triterpenoids.
Properties
Molecular Formula |
C32H52O3 |
---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
[(3S,11R,16R)-19-hydroxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate |
InChI |
InChI=1S/C32H52O3/c1-20(33)35-27-15-18-32(8)24(29(27,4)5)13-16-30(6)19-21-9-11-23-28(2,3)26(34)14-17-31(23,7)22(21)10-12-25(30)32/h9,22-27,34H,10-19H2,1-8H3/t22?,23?,24?,25?,26?,27?,30-,31+,32-/m0/s1 |
InChI Key |
JTMRPEBSVBAWGS-WNLBEBRNSA-N |
Isomeric SMILES |
CC(=O)OC1CC[C@@]2(C3CCC4C(=CCC5[C@@]4(CCC(C5(C)C)O)C)C[C@@]3(CCC2C1(C)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)O)C)CC3(CCC2C1(C)C)C)C |
Origin of Product |
United States |
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